molecular formula C5H5F3O2 B1294459 2,2,2-Trifluoroethyl acrylate CAS No. 407-47-6

2,2,2-Trifluoroethyl acrylate

Cat. No. B1294459
CAS RN: 407-47-6
M. Wt: 154.09 g/mol
InChI Key: VBHXIMACZBQHPX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl acrylate is a monomer that is part of a broader class of alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acids, which are significant due to their applications in high-tech fields and their low toxicity, easy availability, and handling . These monomers are versatile and can be used to create a variety of functional groups, leading to materials with applications in lithography, molecularly imprinted polymers, optics, adsorbents, polymer electrolyte membranes for fuel cells, lithium-ion batteries, protective stone coatings, multicompartmental micelles, and nanocomposites .

Synthesis Analysis

The synthesis of 2,2,2-Trifluoroethyl acrylate-related monomers typically starts from 3,3,3-trifluoropropene. These monomers can be transformed into various original monomers with functional groups such as epoxide, cyclic ethers, oligo(ethylene oxide), or perfluorinated groups . For instance, a monomer containing a C6F13 side chain was synthesized and copolymerized with vinylidene fluoride (VDF), showing the versatility in the synthesis of fluorinated acrylates .

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethyl acrylate-related compounds is characterized by the presence of fluorinated side chains, which significantly influence the physical and chemical properties of the resulting polymers. The electron-withdrawing nature of the trifluoromethyl group affects the polymerization behavior and the stability of the monomers .

Chemical Reactions Analysis

Chemical reactions involving 2,2,2-Trifluoroethyl acrylate and its derivatives include homopolymerization under anionic conditions and copolymerization with electron-donating monomers . Aza-Michael addition of nosyloxycarbamates to 2-(trifluoromethyl)acrylates has been reported, leading to different aminated products under varying conditions . Moreover, the radical copolymerization of these monomers with VDF has been successfully achieved, allowing for the synthesis of block copolymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 2,2,2-Trifluoroethyl acrylate are influenced by the fluorinated side chains, which impart high thermostability and hydrophobicity . The copolymerization of a monomer with a C6F13 side chain with VDF resulted in random copolymers with varying molecular weights and comonomer incorporation, assessed by NMR spectroscopy . The physicochemical properties of these polymers make them suitable for applications such as optical waveguides .

Scientific Research Applications

1. Energy Storage: Solid-State Lithium Metal Batteries

  • Application : 2,2,2-Trifluoroethyl acrylate is used in the development of a novel fluorinated polycarbonate-based electrolyte for high-voltage solid-state lithium metal batteries .
  • Method : The electrolyte was prepared by the in-situ polymerization of 2,2,2-trifluoroethyl acrylate and 4-vinyl-1,3-dioxolan-2-one .
  • Results : The electrolyte exhibits a high ionic conductivity of 1.33 mS cm −1 and wide electrochemical window of 5.4 V . The Li∣SNSPE-40∣LiNi 0.9 Co 0.05 Mn 0.05 O 2 cell, with a cut-off voltage of 4.5 V, displayed good cycling stability at 0.5 C (1 C = 220 mA g −1) and 26°C (57.4% capacity retention after 300 cycles) .

2. Coating Technology

  • Application : 2,2,2-Trifluoroethyl acrylate is used in the preparation of poly (2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate .
  • Method : A series of copolymers of 2,2,2-trifluoroethyl methacrylate and methyl acrylate with different copolymer compositions were synthesized by solution polymerization .
  • Results : The glass transition temperature of the copolymers decreased with increasing MA content and ranged from 77.5 to 13.4°C for a feed composition of 90 mol% MA monomer .

3. Photonics Applications

  • Application : 2,2,2-Trifluoroethyl acrylate is used in the development of low refractive index polymers, materials with less light distortion .

4. Adhesives

  • Application : 2,2,2-Trifluoroethyl acrylate is used in the production of adhesives due to its peeling property .

5. Contact Lenses

  • Application : 2,2,2-Trifluoroethyl acrylate is used in the production of contact lenses to give them antifouling properties .

6. Functional Coatings

  • Application : 2,2,2-Trifluoroethyl acrylate is used in the synthesis of poly (fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings .
  • Method : The synthesis was achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2- (trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .
  • Results : A high copolymer MAF content led to both a good adhesion onto metal substrates and to improved hydrophilicity, as revealed by the decrease of the water contact angle from 107° (for a reference PFATRIFE homopolymer) to 81° (for a copolymer containing 42 mol% MAF) .

7. Self-Assembly & Contact Printing

  • Application : 2,2,2-Trifluoroethyl acrylate is used in self-assembly and contact printing processes .

8. Pharmaceutical Intermediate

  • Application : 2,2,2-Trifluoroethyl acrylate is employed as a pharmaceutical intermediate .

9. Anti-Reflective Coatings

  • Application : 2,2,2-Trifluoroethyl acrylate is used in the development of anti-reflective coatings for solar cells, displays, and contact lenses .

Safety And Hazards

2,2,2-Trifluoroethyl acrylate is a hazardous substance . It can cause irritation to the skin, eyes, and respiratory tract . Therefore, appropriate personal protective equipment should be worn when handling it . It should be stored in a cool, dry, and well-ventilated place .

Future Directions

2,2,2-Trifluoroethyl acrylate is mainly used in organic synthesis reactions as an important reagent . It can be used to synthesize special functional monomers to improve the performance of polymers . It can also be used to prepare coating materials, paints, and adhesives . The future directions of 2,2,2-Trifluoroethyl acrylate could involve exploring more applications in these areas.

properties

IUPAC Name

2,2,2-trifluoroethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5F3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHXIMACZBQHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29036-64-4
Record name 2-Propenoic acid, 2,2,2-trifluoroethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29036-64-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0059958
Record name 2,2,2-Trifluoroethyl acrylate
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Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl acrylate

CAS RN

407-47-6
Record name 2,2,2-Trifluoroethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2,2,2-trifluoroethyl ester
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Record name 407-47-6
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Record name 2-Propenoic acid, 2,2,2-trifluoroethyl ester
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Record name 2,2,2-Trifluoroethyl acrylate
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Record name 2,2,2-trifluoroethyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
556
Citations
F Yi, R Yu, S Zheng, X Li - Polymer, 2011 - Elsevier
Poly(2,2,2-trifluoroethyl acrylate)-block-poly(glycidyl methacrylate) (PTFEA-b-PGMA) diblock copolymer was synthesized via sequential reversible addition-fragmentation chain transfer (…
Number of citations: 50 www.sciencedirect.com
S Atlas, M Raihane, A Hult, M Malkoch… - Journal of Polymer …, 2013 - Wiley Online Library
Radical copolymerization based on acrylonitrile (AN) and 2,2,2‐Trifluoroethyl acrylate (ATRIF) initited by AIBN was investigated in acetonitrile solution. The resulting poly(AN‐co‐ATRIF) …
Number of citations: 11 onlinelibrary.wiley.com
DV Le, MM Kendrick, EA O'Rear - Langmuir, 2004 - ACS Publications
Corrosion control of aluminum alloys in the aerospace industry has been of great interest in recent years, especially the aging of certain fleets in the United States Air Force. A thin film of …
Number of citations: 31 pubs.acs.org
C Lv, K Cui, SC Li, HT Wu, Z Ma - Journal of Polymer Science …, 2016 - Wiley Online Library
New block copolymers Polystyrene‐b‐poly (2,2,2‐trifluoroethyl acrylate)‐b‐Polystyrene (PS‐PTFEA‐PS) with controlled molecular weight (M n =5000‐11000 g⋅mol −1 ) and narrow …
Number of citations: 10 onlinelibrary.wiley.com
F Yi, S Zheng, T Liu - The Journal of Physical Chemistry B, 2009 - ACS Publications
Poly(2,2,2-trifluoroethyl acrylate)-block-poly(ethylene oxide) (PTFEA-b-PEO) amphiphilic diblock copolymer was synthesized via the reversible addition-fragmentation transfer …
Number of citations: 49 pubs.acs.org
J Liu, K Cui, QL Zhao, J Huang, T Jiang, Z Ma - European Polymer Journal, 2019 - Elsevier
New ABA tri-block copolymers of poly(tert-butylacrylate)-b-poly(2,2,2-trifluoroethyl acrylate)-b-poly(tert-butylacrylate) (PtBA-b-PTFEA-b-PtBA) with controlled molecular weight (M n,GPC …
Number of citations: 5 www.sciencedirect.com
A Kumar, B Rajakumar - The Journal of Physical Chemistry A, 2020 - ACS Publications
The photo-oxidation of 2,2,2-trifluoroethyl acrylate (TFEA) (CH 2 CHC(O)OCH 2 CF 3 ) initiated by OH radicals and Cl atoms was investigated in tropospheric conditions using both …
Number of citations: 1 pubs.acs.org
T Narita, T Hagiwara, H Hamana - Die Makromolekulare …, 1985 - Wiley Online Library
Polymerization of fluoroalkyl acrylates and methacrylates has, so far, been studied very little and no detailed reports on the reactivity of these monomers have yet been published. It is …
Number of citations: 26 onlinelibrary.wiley.com
Y Patil, B Ameduri - Progress in polymer science, 2013 - Elsevier
This review reports an overview on the synthesis, polymerizability, uses, and applications of alkyl 2-trifluoromethacrylate (or α-trifluoromethacrylate) monomers. Alkyl 2-…
Number of citations: 73 www.sciencedirect.com
W Liu, T Nakano, Y Okamoto - Journal of Polymer Science Part …, 2000 - Wiley Online Library
The free‐radical polymerization of 2,2,2‐trifluoroethyl acrylate (TFEA), 1,1,1,3,3,3‐hexafluoro‐2‐propyl acrylate (HFiPA) and perfluoro‐tert‐butyl acrylate (PFtBA) was carried out under …
Number of citations: 13 onlinelibrary.wiley.com

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